molecular formula C11H14ClNO3 B6630883 N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide

N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide

Cat. No.: B6630883
M. Wt: 243.68 g/mol
InChI Key: XPOVHAJXXJSXSG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a methoxy and methyl group on the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-hydroxyaniline and 2-methoxy-2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-hydroxyaniline is dissolved in a suitable solvent like dichloromethane, and triethylamine is added. The 2-methoxy-2-methylpropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

Industry:

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups on the phenyl ring play a crucial role in binding to the active site of the target, while the methoxy and methyl groups on the propanamide moiety influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-chloro-4-hydroxyphenyl)acetamide
  • N-(3-chloro-4-hydroxyphenyl)propionamide
  • N-(3-chloro-4-hydroxyphenyl)butyramide

Comparison:

  • N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide is unique due to the presence of the methoxy and methyl groups on the propanamide moiety, which can influence its reactivity and binding properties compared to other similar compounds.
  • The chloro and hydroxy groups on the phenyl ring are common features among these compounds, contributing to their similar chemical behavior.
  • The differences in the alkyl chain length and substituents on the amide moiety can lead to variations in their physical properties, such as solubility and melting point, as well as their biological activity.

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,16-3)10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOVHAJXXJSXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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